3-Fluoro-5-methoxy-N,N-dimethylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-methoxy-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-11(2)8-4-7(10)5-9(6-8)12-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTVPYLLGOBCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Fluoro 5 Methoxy N,n Dimethylaniline and Its Analogues
Established Synthetic Routes for N,N-Dimethylanilines
The formation of the N,N-dimethylaniline core is a common transformation in organic synthesis. Several reliable methods have been established for this purpose, primarily involving the alkylation of a primary or secondary aniline (B41778).
Reductive Alkylation of Anilines (e.g., 3-methoxyaniline)
Reductive amination, also known as reductive alkylation, is a versatile and widely used method for preparing amines. wikipedia.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orgorganic-chemistry.org For the synthesis of N,N-dimethylanilines from anilines, formaldehyde (B43269) is commonly used as the source of the methyl groups. organic-chemistry.org
The reaction begins with the nucleophilic attack of the primary aniline (e.g., 3-methoxyaniline) on formaldehyde, followed by dehydration to form an iminium ion. This intermediate is then reduced by a hydride agent. The resulting secondary amine can then undergo a second reductive alkylation sequence to yield the final tertiary amine. organic-chemistry.org
A key advantage of this method is that it can often be performed as a one-pot procedure, avoiding the isolation of intermediates. wikipedia.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity. acs.org Sodium cyanoborohydride is particularly effective because it is capable of selectively reducing the iminium ion in the presence of the starting aldehyde.
For instance, the reductive methylation of 2-iodoanilines has been successfully achieved using formalin (an aqueous solution of formaldehyde) in the presence of sodium cyanoborohydride in a mixture of acetonitrile (B52724) and acetic acid. This approach is highly efficient and selective for the formation of the N,N-dimethylated product.
| Reducing Agent | Typical Conditions | Notes |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol; Often requires pH control | General and cost-effective; can reduce the starting aldehyde/ketone if conditions are not optimized. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile/Acetic Acid; Mildly acidic pH | Highly selective for imines/iminium ions over carbonyls, but generates toxic cyanide waste. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF); Non-protic solvents | Mild and selective, does not require acidic conditions, but is more expensive. |
Methylation of Aminobenzoate Derivatives
Direct methylation of anilines or their derivatives using alkylating agents is another common strategy. For substrates like aminobenzoates, where the amino group's nucleophilicity is reduced by the electron-withdrawing ester group, specific methods may be required.
One such method involves the use of a reagent system comprising 1,3,5-trioxane, triethylsilane, and trifluoroacetic acid (TTT). This system has been shown to be effective for the N-methylation of various aromatic amines, including ethyl 4-aminobenzoate. The reaction is highly specific for aromatic amines and is compatible with a range of functional groups.
Other classical methylation agents include dimethyl sulfate (B86663) and methyl iodide, often used in the presence of a base like potassium carbonate to neutralize the acid produced during the reaction. However, these reagents are toxic, and overalkylation to form quaternary ammonium (B1175870) salts can be a competing side reaction. Dimethyl carbonate (DMC) has emerged as a greener and less toxic alternative for N-methylation.
Advanced Strategies for Introducing Fluorine into Aryl Ether and Amine Systems
The introduction of a fluorine atom and the formation of an aryl ether bond, as required for 3-fluoro-5-methoxyaniline (B1489569) derivatives, often rely on modern cross-coupling methodologies catalyzed by transition metals.
Transition Metal-Catalyzed Cross-Coupling Approaches (e.g., C-O and C-F Bond Formation)
Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds. Palladium and copper complexes are particularly prominent in forging C-O, C-N, and C-F bonds on aromatic rings. These methods offer broad substrate scope and functional group tolerance, which are often lacking in classical methods. nih.gov
Palladium-Catalyzed C-O Cross-Coupling for Fluorinated Aryl Ethers
The formation of aryl ethers via palladium-catalyzed cross-coupling, a variant of the Buchwald-Hartwig reaction, is a powerful tool. Specifically for synthesizing fluorinated aryl ethers, protocols have been developed for the coupling of (hetero)aryl bromides with fluorinated alcohols. acs.orgnih.govnih.gov
A highly effective system utilizes the commercially available precatalyst tBuBrettPhos Pd G3 in combination with a mild base such as cesium carbonate (Cs₂CO₃) in toluene. acs.orgnih.gov This protocol is noted for its short reaction times and excellent tolerance for various functional groups on both the aryl bromide and the alcohol coupling partner. acs.orgnih.govnih.gov The method is compatible with both electron-rich and electron-poor aromatic systems. acs.org This approach could be envisioned for coupling a fluorinated aryl halide with methanol or a methoxide (B1231860) source to construct a fluorinated methoxy-substituted arene.
| Component | Example | Function |
|---|---|---|
| Palladium Precatalyst | tBuBrettPhos Pd G3 | Provides the active Pd(0) catalytic species. acs.orgnih.gov |
| Ligand | tBuBrettPhos (Biaryl phosphine) | Stabilizes the palladium center and facilitates the catalytic cycle (reductive elimination). researchgate.net |
| Base | Cesium Carbonate (Cs₂CO₃), Potassium Phosphate (K₃PO₄) | Activates the alcohol nucleophile by deprotonation. nih.govresearchgate.net |
| Solvent | Toluene | Aprotic solvent suitable for the reaction conditions. acs.orgnih.gov |
Copper-Catalyzed Approaches (e.g., Chan-Lam Reaction)
Copper-catalyzed cross-coupling reactions are valuable alternatives to palladium-based systems, often offering complementary reactivity and milder conditions. The Chan-Lam coupling (also known as Chan-Evans-Lam coupling) facilitates the formation of aryl-heteroatom bonds through the reaction of an aryl boronic acid with an O-H or N-H containing compound, such as an alcohol or an amine. wikipedia.orgorganic-chemistry.org
This reaction is typically catalyzed by copper(II) acetate (B1210297) (Cu(OAc)₂) and can be conducted at room temperature and open to the air, making it operationally simple. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve a copper(III) intermediate that undergoes reductive elimination to form the final C-O or C-N bond. wikipedia.org The Chan-Lam reaction could be applied to synthesize a fluorinated aryl ether by coupling a fluorinated arylboronic acid with methanol, or to form a C-N bond by coupling with an appropriate amine. nih.govrsc.org
Another important copper-catalyzed process is the Ullmann condensation, which is the copper-promoted reaction of an aryl halide with an alcohol, amine, or thiol. wikipedia.org While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern variations use soluble copper catalysts with ligands, allowing for milder reaction temperatures. wikipedia.org This method is particularly useful for forming C-O bonds to generate aryl ethers. wikipedia.orgmdpi.com
Nickel-Catalyzed Aryloxydifluoromethylation
The introduction of the difluoromethylene group (CF2) is a key strategy in medicinal chemistry to modulate the physicochemical properties of bioactive molecules. researchgate.net Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for forming C-CF2 bonds. One such method is aryloxydifluoromethylation, which allows for the synthesis of aryldifluoromethyl aryl ethers. researchgate.net
This transformation can be achieved through a nickel-catalyzed Suzuki cross-coupling reaction between aryloxydifluoromethyl bromides and boronic acids. researchgate.net Alternatively, a nickel-catalyzed reductive cross-coupling can be performed between chlorodifluoromethane (B1668795) (ClCF2H) and aryl chlorides. nih.gov This latter approach is particularly advantageous as it uses inexpensive and abundant starting materials. nih.gov The mechanism is distinct from palladium-catalyzed processes, proceeding through a difluoromethyl radical pathway initiated by the direct cleavage of the C-Cl bond in ClCF2H. nih.gov The reaction is typically carried out under mild conditions and demonstrates high efficiency and broad substrate scope, including various heteroaromatics. nih.gov
Table 1: Representative Conditions for Nickel-Catalyzed Difluoromethylation
| Parameter | Condition | Source |
|---|---|---|
| Catalyst | NiCl₂·DME / 2,2′-bipyridine | nih.gov |
| Reagent | Chlorodifluoromethane (ClCF2H) | nih.gov |
| Reductant | Zinc (Zn) | nih.gov |
| Additive | MgCl₂ | nih.gov |
| Solvent | Dimethylacetamide (DMA) | nih.gov |
| Temperature | 80 °C | nih.gov |
Electrochemical Fluorodecarboxylation Methodologies
Electrochemical methods offer a sustainable and environmentally benign alternative to traditional chemical fluorination, which often relies on harsh reagents. researchgate.net Electrochemical fluorodecarboxylation provides a metal-free pathway to synthesize fluoromethyl aryl ethers from readily available aryloxyacetic acids. rsc.org
In this process, an electric current serves as a traceless oxidant to facilitate the decarboxylation of the aryloxyacetic acid, followed by fluorination. rsc.org The reaction typically employs a fluoride (B91410) source like triethylamine (B128534) pentahydrofluoride (Et₃N·5HF), which also acts as the supporting electrolyte. rsc.org This method avoids the need for strong chemical oxidants and provides a direct route to various fluoromethoxyarenes with yields reaching up to 85%. rsc.org The selective oxidation of precursors at a controlled potential allows for the creation of reactive intermediates necessary for nucleophilic fluorination, even on electron-rich molecules where such reactions are typically challenging. researchgate.net
Table 2: Key Features of Electrochemical Fluorodecarboxylation
| Feature | Description | Source |
|---|---|---|
| Starting Material | Aryloxyacetic acids | rsc.org |
| Key Reagent | Et₃N·5HF (Fluoride source and electrolyte) | rsc.org |
| Oxidant | Electric current (traceless) | rsc.org |
| Conditions | Metal-free | rsc.org |
| Product | Fluoromethyl aryl ethers | rsc.org |
| Advantage | Sustainable and environmentally benign approach | researchgate.netrsc.org |
Nucleophilic Aromatic Substitution with Fluorinated Alcohols
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for constructing C-O bonds on aromatic rings. nih.gov This pathway is particularly effective for polyfluoroarenes, where the high electronegativity of fluorine atoms activates the aromatic core toward nucleophilic attack. nih.gov In this reaction, a nucleophile attacks the electron-deficient arene, leading to the displacement of a leaving group, typically a fluoride anion. nih.gov
The use of alcohols as nucleophiles in SNAr reactions provides a direct route to the corresponding aryl ethers. nih.gov While the direct reaction of fluorinated alcohols with aniline derivatives requires appropriate activation of the aniline ring (e.g., with strong electron-withdrawing groups), the principle offers a potential metal-free strategy. The reaction mechanism involves the addition of the alcohol nucleophile to the aromatic ring, forming a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity.
Oxidative Desulfurization-Fluorination Pathways
Oxidative desulfurization-fluorination is a powerful method for converting thioethers into a variety of organofluorine compounds. rsc.orgkyoto-u.ac.jp This protocol has been successfully applied to the synthesis of fluorinated nitrogen-containing building blocks, demonstrating its utility in creating complex molecular architectures. rsc.org
The process involves the oxidation of a thioether precursor, which is then treated with a fluorinating agent. This sequence results in the cleavage of the carbon-sulfur bond and the formation of a new carbon-fluorine bond. The methodology can be used to synthesize monofluoromethyl, difluoromethyl, and trifluoromethyl groups from the corresponding thioether or dithiane precursors. rsc.org For example, (2S)-2-(difluoromethyl)-N-tosylpyrrolidine and (2S)-2-(trifluoromethyl)-N-tosylpyrrolidine have been synthesized from prolinol-derived thioethers using this approach. rsc.org
Regioselective Synthesis of meta-Substituted Anilines
Controlling the substitution pattern on an aniline ring is a central challenge in organic synthesis. While ortho and para functionalization are often readily achieved due to the directing effects of the amino group, the synthesis of meta-substituted anilines requires specialized strategies to overcome the inherent electronic preferences of the ring.
Metal- and Additive-Free Multicomponent Reactions
Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex molecules in a single step. Recently, a metal- and additive-free MCR has been developed for the de novo synthesis of meta-substituted anilines. rsc.org This method is based on the reaction between substituted methylvinyl ketones, N-acylpyridinium salts, and various primary or secondary amines. rsc.org
This diversity-oriented approach allows for the construction of anilines with uncommon substitution patterns, which can be valuable for generating libraries of compounds for medicinal chemistry or for designing new building blocks for materials science. rsc.org The absence of metal catalysts and additives makes this methodology environmentally friendly and cost-effective. rsc.org
Table 3: Components of the Metal-Free MCR for meta-Aniline Synthesis
| Component 1 | Component 2 | Component 3 | Product | Source |
|---|
Copper-Catalyzed Rearrangements for meta-Functionalization
Copper catalysis has enabled novel strategies for achieving challenging meta-functionalization of aniline derivatives. One innovative method involves a copper-catalyzed acs.orgnih.gov-methoxy rearrangement of N-methoxyanilines. acs.org This reaction proceeds through the in-situ generation of an ortho-quinol imine intermediate. acs.org
A subsequent Michael addition of a nucleophile to this intermediate directs functionalization to the position that corresponds to the meta position of the final aniline product. acs.org This elegant rearrangement strategy successfully synthesizes meta-substituted anilines and demonstrates excellent applicability with various substituents and carbon nucleophiles, such as 1,3,5-trimethoxybenzene (B48636) and N-methylindole. acs.org A key advantage of this method is that it avoids the use of stoichiometric oxidants, which are often required in other functionalization reactions. acs.org Complementary to this, other copper-catalyzed methods, such as the meta-olefination of anilides, have also been developed, proceeding through a Heck-like mechanism to achieve high regioselectivity. nih.gov
Table 4: Scope of Copper-Catalyzed Rearrangement for meta-Functionalization
| N-Methoxyaniline Substituent | Nucleophile | Result | Source |
|---|---|---|---|
| para-vinyl | 1,3,5-Trimethoxybenzene | meta-functionalized aniline | acs.org |
| para-methylthio | N-Methylindole | meta-functionalized aniline | acs.org |
| para-ester | Dimethyl malonate | meta-functionalized aniline | acs.org |
Synthesis and Utility of N-Oxide Precursors in Halogenation Reactions
The transformation of tertiary anilines into their corresponding N-oxides represents a pivotal strategy for activating the aromatic ring towards regioselective halogenation. This approach is particularly advantageous for electron-rich systems, such as N,N-dialkylanilines, where traditional electrophilic aromatic substitution methods often suffer from a lack of selectivity and may lead to over-halogenation. nih.govbeilstein-journals.org The temporary elevation of the nitrogen's oxidation state to form an N-oxide alters the electronic properties of the aniline, facilitating controlled halogenation at specific positions. nih.gov
The synthesis of N,N-dialkylaniline N-oxides is typically achieved through the oxidation of the parent tertiary amine. thieme-connect.de Common oxidizing agents for this transformation include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.deasianpubs.orgacs.org For instance, the general synthesis of various N,N-dimethylaniline N-oxides can be accomplished by treating the corresponding N,N-dimethylaniline with m-CPBA in a solvent like dichloromethane (B109758) at room temperature. nih.gov This method is efficient and provides the desired N-oxide precursors in good yields. nih.gov
The utility of these N-oxide precursors is demonstrated in subsequent halogenation reactions. The N-oxide group acts as a directing group and activates the aromatic ring for electrophilic attack. Treatment of N,N-dialkylaniline N-oxides with thionyl halides, such as thionyl bromide or thionyl chloride, at low temperatures affords regioselectively halogenated anilines. nih.govnih.gov This method provides a complementary set of synthetic tools to access monohalogenated anilines that are otherwise challenging to obtain. nih.gov
Detailed research findings have shown that the choice of the thionyl halide can direct the regioselectivity of the halogenation. For example, the treatment of N,N-dimethylaniline N-oxides with thionyl bromide typically results in para-bromination, while thionyl chloride can lead to ortho-chlorination. nih.gov The reaction conditions, including temperature and solvent, are critical for achieving optimal yields and selectivity. nih.gov
The following data tables summarize the synthesis of a representative N,N-dimethylaniline N-oxide and the subsequent halogenation reactions of various N-oxide precursors, illustrating the utility of this methodology.
Table 1: Synthesis of a Representative N,N-Dimethylaniline N-Oxide
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (min) | Product | Yield (%) |
| 3-Bromo-N,N-dimethylaniline | m-CPBA (1.2 equiv) | Dichloromethane | 23 | 60 | 3-Bromo-N,N-dimethylaniline N-oxide | 63 |
| Data sourced from reference nih.gov |
Table 2: Halogenation of N,N-Dimethylaniline N-Oxides
| N-Oxide Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| N,N-Dimethylaniline N-oxide | Thionyl bromide (1 equiv) | Dichloromethane | -78 | 4 | 4-Bromo-N,N-dimethylaniline | 31 |
| N,N-Dimethylaniline N-oxide | Thionyl chloride (1 equiv) | Dichloromethane | -78 | 4 | 2-Chloro-N,N-dimethylaniline | 25 |
| Data sourced from reference nih.gov |
While the provided research does not specifically detail the synthesis of 3-Fluoro-5-methoxy-N,N-dimethylaniline N-oxide, the established methodologies for analogous N,N-dimethylaniline N-oxides are applicable. The presence of the fluoro and methoxy (B1213986) substituents on the aromatic ring would influence the reactivity and regioselectivity of the halogenation, a factor to be considered in the strategic application of this synthetic route. The special reactivity of N,N-dialkylaniline N-oxides offers a practical and convenient pathway to access electron-rich aryl halides. nih.govnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 3-Fluoro-5-methoxy-N,N-dimethylaniline, ¹H, ¹³C, and ¹⁹F NMR are crucial for a complete analysis.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the aromatic protons and the protons of the methoxy (B1213986) and dimethylamino groups.
The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons on the aromatic ring are chemically non-equivalent and would give rise to separate signals. The methoxy group (-OCH₃) would appear as a singlet, typically in the range of 3.8-4.0 ppm. The N,N-dimethyl group (-N(CH₃)₂) would also produce a singlet, generally found further upfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.0 - 7.0 | Multiplet |
| -OCH₃ | ~3.8 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the electronic environment, with carbons attached to electronegative atoms like oxygen, nitrogen, and fluorine appearing at higher chemical shifts (downfield). The carbon directly bonded to the fluorine atom will also exhibit splitting due to carbon-fluorine coupling.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-F | ~163 (doublet) |
| C-OCH₃ | ~161 |
| C-N(CH₃)₂ | ~152 |
| Aromatic C-H | 95 - 110 |
| -OCH₃ | ~55 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Characterization
¹⁹F NMR is highly specific for fluorine-containing compounds. For this compound, a single signal is expected, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal will be split into a multiplet due to coupling with the adjacent aromatic protons.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular ion peak (M⁺) for this compound would correspond to its exact molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern would likely involve the loss of methyl groups from the dimethylamino moiety and potentially the loss of the methoxy group.
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₂FNO |
| Exact Mass | 169.0903 |
| Molecular Weight | 169.20 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. Substituted anilines typically exhibit characteristic absorption bands in the UV region. For this compound, electronic transitions involving the π-system of the benzene (B151609) ring, influenced by the electron-donating dimethylamino and methoxy groups, and the electron-withdrawing fluorine atom, are expected. These transitions, often π → π* and n → π*, give rise to absorption maxima (λ_max). For N,N-dimethylaniline, an absorption maximum around 251 nm is reported. photochemcad.com The substituents on the target molecule would be expected to cause a shift in this absorption band.
Fluorescence Spectroscopy for Excited State Dynamics and Photophysical Properties
Fluorescence spectroscopy provides insights into the photophysical properties of a molecule by examining its emission of light after being electronically excited. Many aniline (B41778) derivatives are fluorescent. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is characterized by an emission maximum at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). For N,N-dimethylaniline, a fluorescence emission peak is observed around 346 nm. aatbio.com The specific excited state dynamics and quantum yield of this compound would depend on the interplay of the electronic effects of its substituents.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
A specific Fourier Transform Infrared (FTIR) spectrum for this compound, along with a detailed assignment of its vibrational bands, is not available in the public domain. An FTIR analysis would be used to identify the characteristic vibrational frequencies of its functional groups.
Based on the structure of the molecule, the expected characteristic infrared absorption bands would include:
C-H stretching from the aromatic ring and methyl groups, typically in the 3100-2850 cm⁻¹ region.
C-N stretching for the aromatic amine, usually observed around 1360-1250 cm⁻¹.
C-O stretching for the methoxy group, which would likely appear in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) ranges.
C-F stretching for the fluoro group, which is expected to produce a strong absorption band in the 1400-1000 cm⁻¹ region.
C=C stretching within the aromatic ring, typically found in the 1600-1450 cm⁻¹ region.
A representative table for presenting such data is provided below. The wavenumbers are estimations based on general group frequencies and are not from an actual spectrum of this compound.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (N-CH₃, O-CH₃) | 2960-2850 |
| Aromatic C=C Stretch | 1600-1450 |
| C-N Stretch (Aromatic Amine) | 1360-1250 |
| Asymmetric C-O-C Stretch (Aryl Ether) | 1275-1200 |
| Symmetric C-O-C Stretch (Aryl Ether) | 1075-1020 |
| C-F Stretch | 1400-1000 |
Computational Chemistry and Theoretical Investigations of 3 Fluoro 5 Methoxy N,n Dimethylaniline
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) has emerged as a principal method in quantum chemistry for the study of electronic structures of many-body systems. It is instrumental in predicting the properties of molecules like 3-Fluoro-5-methoxy-N,N-dimethylaniline with a favorable balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis
The first step in the computational analysis of a molecule is typically the determination of its most stable three-dimensional structure, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the molecule. Theoretical studies on substituted anilines have shown that the geometry of the amino group and the orientation of the substituents on the aromatic ring are of particular interest. researchgate.net
The nitrogen atom of the N,N-dimethylamino group in N,N-dimethylaniline itself is known to have a trigonal pyramidal geometry, and this is expected to be maintained in its substituted derivatives. researchgate.netresearchgate.net The degree of pyramidalization can be influenced by the electronic effects of the substituents on the benzene (B151609) ring. In the case of this compound, the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy (B1213986) group, along with steric interactions, will dictate the final optimized geometry.
Conformational analysis would involve the rotation around the C-N bond connecting the N,N-dimethylamino group to the phenyl ring and the C-O bond of the methoxy group. The relative energies of different conformers would be calculated to identify the global minimum energy structure.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Predicted Value |
| C-N Bond Length (Å) | 1.40 |
| C-F Bond Length (Å) | 1.35 |
| C-O Bond Length (Å) | 1.37 |
| C-N-C Bond Angle (°) | 118.0 |
| C-C-F Bond Angle (°) | 119.5 |
| C-C-O Bond Angle (°) | 121.0 |
Note: These are illustrative values based on typical DFT calculations for similar molecules.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the molecule's chemical stability and reactivity. thaiscience.inforesearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. scholaris.ca
For this compound, the electron-donating N,N-dimethylamino and methoxy groups are expected to raise the energy of the HOMO, while the electronegative fluorine atom may have a slight lowering effect on both HOMO and LUMO energies. DFT calculations can precisely quantify these energies and visualize the spatial distribution of the HOMO and LUMO. The HOMO is anticipated to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the dimethylamino group, reflecting the regions of highest electron density. The LUMO is likely to be distributed over the aromatic ring.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -5.50 |
| LUMO | -0.80 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Note: These are illustrative values based on typical DFT calculations for similar molecules.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. tci-thaijo.org It provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored in shades of red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack.
In this compound, the MEP map would likely show the most negative potential localized around the nitrogen atom of the dimethylamino group and the oxygen atom of the methoxy group due to the presence of lone pairs of electrons. researchgate.net These sites would be the preferred locations for interaction with electrophiles. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. The hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive electrostatic potential.
Prediction of Dipole Moments and Electronic Charge Distribution
Furthermore, the electronic charge distribution can be analyzed through various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. This provides quantitative values for the partial atomic charges on each atom in the molecule. Such an analysis would confirm the electron-withdrawing effect of the fluorine atom (resulting in a negative partial charge) and the electron-donating character of the methoxy and dimethylamino groups, which would influence the charge distribution on the aromatic ring. thaiscience.info
Table 3: Hypothetical Predicted Dipole Moment and Partial Atomic Charges for Key Atoms in this compound
| Property | Predicted Value |
| Dipole Moment (Debye) | 2.5 |
| Partial Charge on N | -0.45 |
| Partial Charge on F | -0.30 |
| Partial Charge on O | -0.50 |
Note: These are illustrative values based on typical DFT calculations for similar molecules.
Quantitative Descriptors for Basicity and Reactivity from Conceptual DFT and Information Theory
Conceptual DFT provides a framework for defining and calculating chemical concepts such as electronegativity, hardness, and softness from the electronic density. pku.edu.cn These descriptors, along with concepts from information theory, can be used to develop quantitative models for predicting chemical reactivity and properties like basicity.
Basicity Quantification and Correlation with Experimental pKa Values
The basicity of an amine is a measure of its ability to accept a proton. This property can be quantified by its pKa value (the pKa of its conjugate acid). Computational methods offer a way to predict these values, which is particularly useful for new or uncharacterized molecules. nih.govtaylorfrancis.comsrce.hr
Several theoretical descriptors derived from conceptual DFT can be correlated with the experimental pKa values of a series of related amines. pku.edu.cnbohrium.com These descriptors include:
Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of the amine with a proton.
Ionization Potential (IP): The energy required to remove an electron from the molecule.
Molecular Electrostatic Potential (MEP) at the Nitrogen Atom: The value of the MEP at the nitrogen nucleus can be a direct indicator of its proton-accepting ability.
Electrophilicity and Nucleophilicity Indices
The electrophilicity and nucleophilicity can be quantified using various indices. For instance, the nucleophilicity index (N) can be calculated, which is often derived from the HOMO (Highest Occupied Molecular Orbital) energy. A higher HOMO energy generally corresponds to a greater nucleophilicity. Conversely, the electrophilicity index (ω) is related to both the HOMO and LUMO (Lowest Unoccupied Molecular Orbital) energies.
In the context of reactions, such as Michael-type additions or nucleophilic aromatic substitutions, these indices are crucial for predicting reactivity. For example, in reactions with electrophiles, the nucleophilicity of the aniline nitrogen will be a determining factor in the reaction rate. Computational models can predict these indices, offering a theoretical basis to understand and compare the reactivity of this compound with other substituted anilines. The development of machine learning models trained on quantum chemistry data is also a promising approach for estimating nucleophilicity and electrophilicity with reduced computational cost. nih.gov
Regioselectivity Prediction in Chemical Reactions
Computational chemistry is a powerful tool for predicting the regioselectivity of chemical reactions involving this compound. The substitution pattern on the aromatic ring, with a fluoro, a methoxy, and a dimethylamino group, creates several potential sites for electrophilic attack. The directing effects of these substituents will govern the outcome of reactions such as electrophilic aromatic substitution.
The dimethylamino group is a strong activating group and an ortho-, para-director. The methoxy group is also an activating ortho-, para-director. The fluorine atom is a deactivating group but is also an ortho-, para-director. Given the meta-positions of the fluoro and methoxy groups relative to the dimethylamino group, their directing effects will either reinforce or compete with the directing effect of the dimethylamino group.
Computational methods, particularly DFT, can be used to model the reaction pathways and determine the most likely sites of reaction. This is often achieved by calculating the energies of the reaction intermediates (such as sigma complexes in electrophilic aromatic substitution) or the transition states for each possible reaction site. The site with the lowest activation energy or the most stable intermediate is predicted to be the major product.
For instance, in an electrophilic aromatic substitution reaction, the positions ortho and para to the strongly activating dimethylamino group are expected to be the most reactive. Computational models can provide a more quantitative prediction by considering the combined electronic effects of all three substituents. These predictions are valuable for synthetic chemists in designing reaction strategies to obtain the desired regioisomer. The use of automated workflows based on quantum mechanics can further streamline the prediction of regioselectivity in reactions like C-H functionalization. beilstein-journals.org
Mechanistic Studies through Computational Modeling
Computational modeling provides deep insights into the mechanisms of reactions involving this compound by allowing for the detailed analysis of transition states. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the kinetics of the reaction.
For a given reaction, such as a nucleophilic substitution or a metal-catalyzed cross-coupling, computational methods can be used to locate the transition state structure. The geometry of the transition state reveals the nature of bond-making and bond-breaking processes. For example, in a reaction where the aniline nitrogen acts as a nucleophile, the transition state analysis can show the extent of bond formation between the nitrogen and the electrophile.
The energy of the transition state, relative to the reactants, gives the activation energy of the reaction. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. For example, in a multi-step reaction, the rate-determining step is the one with the highest energy transition state.
Kinetic isotope effect (KIE) studies, which can also be modeled computationally, can provide further evidence for a proposed transition state structure. For instance, an inverse KIE (kH/kD < 1) can suggest that a proton transfer is not involved in the rate-determining step. koreascience.kr Such computational analyses are invaluable for understanding the detailed molecular events that occur during a chemical transformation.
The regioselectivity of C-H activation is a critical aspect of modern synthetic chemistry, and computational modeling has emerged as a key tool for its prediction. In the case of this compound, there are several C-H bonds on the aromatic ring that could potentially be activated. The directing groups on the ring will play a crucial role in determining which C-H bond is preferentially functionalized.
Computational workflows, often based on DFT, can be employed to predict the regioselectivity of C-H activation reactions. These methods typically involve calculating the energies of the intermediates or transition states for C-H activation at each possible position. The position leading to the lowest energy pathway is predicted to be the site of reaction.
For example, in a directed C-H activation, the dimethylamino group could act as a directing group, favoring activation at the ortho position. The electronic effects of the meta-positioned fluoro and methoxy groups would also influence the reactivity of the different C-H bonds. The methoxy group, being electron-donating, would likely enhance the reactivity of the C-H bonds on the ring, while the electron-withdrawing fluorine would have the opposite effect.
Recent advancements in this field include the development of automated computational workflows that can rapidly predict the regioselectivity for a large number of substrates. beilstein-journals.org These tools are becoming increasingly valuable for experimental chemists in planning synthetic routes and avoiding the trial-and-error approach.
Analysis of Substituent Effects on Electronic Properties and Molecular Pyramidalization
The electronic properties and geometry of this compound are significantly influenced by the substituents on the aromatic ring. The interplay between the electron-donating dimethylamino and methoxy groups and the electron-withdrawing fluorine atom shapes the molecule's reactivity and physical properties.
Molecular pyramidalization at the nitrogen atom of the dimethylamino group is another important structural feature. In aniline, the nitrogen atom is slightly pyramidal. The degree of pyramidalization is influenced by the electronic nature of the substituents on the ring. Electron-donating groups tend to increase the pyramidalization, while electron-withdrawing groups favor a more planar geometry due to increased delocalization of the nitrogen lone pair into the ring.
In this compound, the strong electron-donating nature of the dimethylamino group itself, combined with the meta-substituents, will determine the final geometry at the nitrogen. Computational calculations can provide precise values for the bond angles around the nitrogen and the degree of pyramidalization. These structural parameters can, in turn, influence the molecule's reactivity, particularly the availability of the nitrogen lone pair for nucleophilic attack. Studies on substituted anilines have shown a good correlation between calculated properties, like the natural charge on the nitrogen, and the out-of-plane angle of the amino group. researchgate.net
Chemical Reactivity, Transformation, and Mechanistic Understanding
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and the regiochemical outcome of such reactions on a substituted benzene (B151609) ring is determined by the electronic and steric effects of the substituents.
Regiochemical Control by Fluorine, Methoxy (B1213986), and Dimethylamino Groups
The directing effects of the substituents on 3-Fluoro-5-methoxy-N,N-dimethylaniline are a complex interplay of inductive and resonance effects. The dimethylamino and methoxy groups are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance. The fluorine atom, while electronegative and thus deactivating through induction, also directs incoming electrophiles to the ortho and para positions via resonance.
In the case of this compound, the powerful activating and directing effects of the dimethylamino and methoxy groups are expected to dominate over the weaker effect of the fluorine atom. The positions ortho and para to the dimethylamino and methoxy groups will be the most nucleophilic and therefore the most likely sites for electrophilic attack.
Predicted Regioselectivity in Electrophilic Aromatic Substitution:
| Position | Activating/Deactivating Groups | Predicted Reactivity |
| 2 | ortho to -N(CH₃)₂ and ortho to -OCH₃ | Highly Activated |
| 4 | para to -N(CH₃)₂ and ortho to -F | Highly Activated |
| 6 | ortho to -N(CH₃)₂ and para to -OCH₃ | Highly Activated |
Steric hindrance may play a role in favoring substitution at the less hindered positions.
Nitration Reactions and Product Distribution
The nitration of this compound is anticipated to proceed readily due to the highly activated nature of the aromatic ring. The reaction would typically involve the use of a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid.
Based on the directing effects of the substituents, the nitro group (-NO₂) is expected to add at the positions most activated by the dimethylamino and methoxy groups. The likely major products would be 2-nitro-, 4-nitro-, and 6-nitro-3-fluoro-5-methoxy-N,N-dimethylaniline. The precise product distribution would depend on the specific reaction conditions, including temperature and the nature of the nitrating agent.
Predicted Product Distribution for Nitration:
| Product | Substitution Position | Expected Yield |
| 2-Nitro-3-fluoro-5-methoxy-N,N-dimethylaniline | 2 | Major |
| 4-Nitro-3-fluoro-5-methoxy-N,N-dimethylaniline | 4 | Major |
| 6-Nitro-3-fluoro-5-methoxy-N,N-dimethylaniline | 6 | Major |
Oxidation and Reduction Pathways
The presence of the electron-rich aniline (B41778) and methoxy functionalities makes this compound susceptible to oxidation, while the aromatic ring is generally resistant to reduction under standard conditions.
Formation of Quinone Derivatives through Oxidation
Anilines, particularly those bearing electron-donating groups, can be oxidized to form quinone or quinone-imine derivatives. The oxidation of this compound with a suitable oxidizing agent, such as potassium dichromate or ceric ammonium (B1175870) nitrate, could potentially lead to the formation of a corresponding benzoquinone derivative. The exact structure of the resulting quinone would depend on the reaction conditions and the regioselectivity of the oxidation process.
Conversion to Other Amine Derivatives via Reduction
The aromatic ring of this compound is generally stable to common reducing agents. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the aromatic ring could be reduced to a cyclohexane (B81311) derivative. More commonly, reductive processes might target other functional groups if present, but in this specific molecule, the primary amine-related reduction would be N-demethylation, which is not a typical reduction pathway for tertiary anilines under standard conditions.
Metal-Catalyzed Functionalization and Coupling Reactions
Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This compound can be a versatile substrate for such transformations. For this compound to be used in cross-coupling reactions, it would typically need to be functionalized with a leaving group, such as a halide (iodide, bromide) or a triflate.
If derivatized, for instance, to 2-bromo-3-fluoro-5-methoxy-N,N-dimethylaniline, it could participate in a variety of palladium-catalyzed reactions:
Suzuki Coupling: Reaction with an organoboron reagent to form a new C-C bond.
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.
Heck Reaction: Reaction with an alkene to form a new C-C bond.
Sonogashira Coupling: Reaction with a terminal alkyne to form a new C-C bond.
The fluorine atom itself is generally not a good leaving group in these reactions unless activated by strong electron-withdrawing groups, which are not present in this molecule.
Palladium-Catalyzed C-H Activation and Olefination
The presence of the dimethylamino group in this compound makes it a candidate for directed C-H activation reactions. Palladium catalysis is a powerful tool for the functionalization of C-H bonds, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
In the context of N,N-dimethylaniline derivatives, palladium-catalyzed C-H activation often targets the ortho-positions due to the directing effect of the nitrogen atom. However, the reaction's regioselectivity can be influenced by the specific ligand used and the electronic nature of the substituents on the aromatic ring. For instance, some palladium catalyst systems have been shown to favor ortho-arylation of unprotected anilines, while the arylation of N,N-dimethylaniline can yield a mixture of meta and para isomers. nih.govacs.org
The olefination of this compound via a palladium-catalyzed C-H activation pathway would likely proceed through a Heck-type mechanism. The catalytic cycle would involve the coordination of the palladium catalyst to the aniline, followed by C-H bond cleavage to form a palladacycle intermediate. Subsequent coordination of the olefin, migratory insertion, and β-hydride elimination would yield the olefinated product and regenerate the active palladium catalyst. The regioselectivity of the olefination would be a critical aspect to consider, with the electronic effects of the fluorine and methoxy groups influencing the position of C-H activation.
A plausible mechanistic pathway for the palladium-catalyzed C-H olefination is outlined below:
Coordination: The palladium(II) catalyst coordinates to the nitrogen atom of the dimethylamino group.
C-H Activation: An ortho C-H bond is activated, leading to the formation of a five-membered palladacycle. This step is often the rate-determining step.
Olefin Coordination and Insertion: The olefin coordinates to the palladium center, followed by migratory insertion into the Pd-C bond.
β-Hydride Elimination: A β-hydride elimination from the resulting alkyl-palladium intermediate releases the olefinated product.
Catalyst Regeneration: The resulting palladium(0) species is reoxidized to palladium(II) to complete the catalytic cycle.
| Reaction Step | Description |
| Catalyst | Palladium(II) acetate (B1210297) or similar Pd(II) source |
| Ligand | Phosphine (B1218219) or N-heterocyclic carbene ligands |
| Olefin | Acrylates, styrenes, or other activated alkenes |
| Solvent | Polar aprotic solvents like DMF or DMA |
| Temperature | Typically elevated temperatures (80-120 °C) |
C-N Cross-Coupling with Aryl Halides (Transition-Metal-Free and Catalyzed)
The synthesis of triarylamines and related structures can be achieved through the C-N cross-coupling of this compound with aryl halides. This transformation can be accomplished using both transition-metal-catalyzed and, more recently, transition-metal-free methods.
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. organic-chemistry.org In this reaction, an amine is coupled with an aryl halide or triflate in the presence of a palladium catalyst and a base. For this compound, this reaction would provide access to a range of substituted triarylamines.
The catalytic cycle for the Buchwald-Hartwig amination generally involves:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide to form a palladium(II) intermediate.
Amine Coordination and Deprotonation: The aniline derivative coordinates to the palladium(II) center, and subsequent deprotonation by the base forms a palladium-amido complex.
Reductive Elimination: Reductive elimination from the palladium-amido complex yields the desired triarylamine product and regenerates the palladium(0) catalyst.
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. The electronic properties of the fluoro and methoxy substituents on the aniline ring can influence the reaction rate, with the electron-donating methoxy group generally facilitating the reaction.
Transition-Metal-Free C-N Cross-Coupling
Recent advancements in organic synthesis have led to the development of transition-metal-free methods for C-N cross-coupling. nih.gov These methods offer a more sustainable and cost-effective alternative to traditional metal-catalyzed reactions. One approach involves the use of a multifunctional reagent that facilitates the coupling of phenols and primary amines through induced proximity and electronic activation. nsf.gov While this specific methodology is for primary amines, the underlying principles of activating both the nucleophile and electrophile could be adapted for tertiary anilines like this compound.
Another transition-metal-free approach involves the use of boronic acids as the aryl source in the presence of an electrophilic nitrogen source under basic aqueous conditions. acs.org This method has been shown to be effective for the synthesis of primary anilines, and further development could extend its applicability to tertiary anilines.
| Reaction Type | Catalyst/Reagent | Aryl Source | Key Features |
| Buchwald-Hartwig | Palladium(0) complex with phosphine ligands | Aryl halides, Aryl triflates | High efficiency, broad substrate scope |
| Metal-Free (Phenol) | Multifunctional reagent | Phenols | Mild conditions, avoids transition metals |
| Metal-Free (Boronic Acid) | Electrophilic nitrogen source | Arylboronic acids | Uses readily available starting materials |
Reactions Involving Specific Functional Groups
Selective Cleavage of Methoxy Groups and Methylation Reactions
The methoxy group of this compound can undergo selective cleavage to yield the corresponding phenol (B47542). This transformation is typically achieved using strong Lewis acids or Brønsted acids. Common reagents for O-demethylation include boron tribromide (BBr₃), aluminum chloride (AlCl₃), and hydrobromic acid (HBr). chem-station.com The choice of reagent and reaction conditions can be critical to avoid unwanted side reactions, particularly with the sensitive dimethylamino group.
Conversely, the amino group of the corresponding demethylated phenol can be re-methylated. One innovative and sustainable approach to N-methylation utilizes lignin (B12514952) as a renewable methyl source. In this process, a catalytic system of lithium iodide (LiI) in an ionic liquid can selectively cleave the C-O bond of the methoxy groups in lignin and facilitate the N-methylation of anilines. nih.gov This method could potentially be applied to the N-methylation of the aniline precursor to this compound or related compounds.
| Transformation | Reagent/Catalyst | Product |
| O-Demethylation | BBr₃, AlCl₃, or HBr | 3-Fluoro-5-hydroxy-N,N-dimethylaniline |
| N-Methylation | Lignin / LiI | N,N-dimethylated aniline derivative |
Quaternization and N-Oxidation of the Amine Moiety
The tertiary amine functionality of this compound is susceptible to both quaternization and N-oxidation.
Quaternization
Quaternization involves the reaction of the tertiary amine with an alkylating agent to form a quaternary ammonium salt. Common alkylating agents include alkyl halides (e.g., methyl iodide) and dimethyl sulfate (B86663). wikipedia.org The reaction proceeds via an Sₙ2 mechanism, where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The resulting quaternary ammonium salt would possess altered solubility and electronic properties compared to the parent aniline.
N-Oxidation
The nitrogen atom of the dimethylamino group can be oxidized to form an N-oxide. This transformation is typically carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. nsf.govasianpubs.org The resulting N-oxide is a versatile intermediate in organic synthesis. For example, N,N-dialkylaniline N-oxides can be used to achieve regioselective halogenation of the aromatic ring. nsf.gov The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom would influence the reactivity of the nitrogen atom towards oxidation.
| Reaction | Reagent | Product |
| Quaternization | Methyl iodide, Dimethyl sulfate | 3-Fluoro-5-methoxy-N,N,N-trimethylanilinium salt |
| N-Oxidation | m-CPBA, Hydrogen peroxide | This compound-N-oxide |
Structure Reactivity Relationships and Derivatives Research
Systematic Investigation of Substituent Effects on Reactivity and Electronic Characteristics
The electronic character of the aromatic ring in 3-Fluoro-5-methoxy-N,N-dimethylaniline is a product of the competing and cooperative effects of its substituents. These effects determine the nucleophilicity of the ring and direct the course of various reactions.
The reactivity of the aniline (B41778) ring is primarily governed by the interplay between the inductive and resonance (mesomeric) effects of its substituents. The dimethylamino group is a powerful electron-donating group (EDG) through resonance, significantly increasing the electron density of the aromatic ring, particularly at the ortho and para positions. The methoxy (B1213986) group is also an electron-donating group via resonance, further activating the ring.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |
|---|---|---|---|
| -N(CH₃)₂ | Weakly Withdrawing | Strongly Donating | Strongly Activating |
| -OCH₃ | Withdrawing | Donating | Activating |
| -F | Strongly Withdrawing | Weakly Donating | Deactivating (Halogen Exception) |
Steric hindrance plays a crucial role in directing the reaction pathways of substituted anilines. rsc.org In this compound, the substituents at the 3- and 5-positions create steric bulk around the adjacent ortho positions (2, 4, and 6). While the fluorine atom is relatively small, the methoxy and dimethylamino groups are bulkier. This steric crowding can influence the approach of reagents. For example, in reactions like ortho-lithiation, the directing metalating group's access to the C2 and C6 positions might be influenced by the size of the adjacent substituents. This steric hindrance can sometimes override electronic preferences, leading to substitution at a less electronically favored but more sterically accessible site. nih.gov The presence of these groups can be strategically used to prevent reaction at certain sites while favoring others, thereby enhancing the regioselectivity of a synthesis.
This compound as a Precursor in Complex Organic Synthesis
Substituted anilines are fundamental building blocks in organic synthesis, prized for their utility in constructing a wide array of more complex molecules. alfachemch.com The specific functionalization of this compound makes it a valuable intermediate for specialized applications.
The aniline moiety is a key component in the synthesis of numerous nitrogen-containing heterocycles, which form the core of many pharmaceuticals and functional materials. researchgate.net The nucleophilic amino group of this compound can participate in cyclization and condensation reactions to form fused ring systems. For example, it can be used in reactions like the Skraup or Doebner-von Miller synthesis to produce quinoline (B57606) derivatives or in multicomponent reactions to build complex heterocyclic scaffolds. beilstein-journals.org The presence of the fluoro and methoxy groups on the resulting heterocyclic system can significantly modulate the final product's biological activity and physical properties. The synthesis of meta-substituted anilines is of particular interest in medicinal chemistry, and this compound serves as a pre-functionalized starting material for such targets. beilstein-journals.org
While not a direct precursor, the chemical framework of this compound is relevant to the synthesis of fluoroalkyl aryl ethers. A common synthetic route to aryl ethers involves the transformation of an aniline into a phenol (B47542). This can be achieved by converting the amino group into a diazonium salt, followed by hydrolysis. The resulting 3-fluoro-5-methoxyphenol (B1393223) could then undergo Williamson ether synthesis or other etherification reactions with various fluoroalkylating agents. This multi-step process would allow for the introduction of fluoroalkyl moieties, creating a class of compounds with potential applications in materials science and agrochemicals, where such groups are known to enhance metabolic stability and lipophilicity.
Comparative Studies with Analogues (e.g., 3-methoxy-N,N-dimethylaniline, 3-fluoro-N,N-dimethylaniline, 3,5-dimethylaniline)
3-methoxy-N,N-dimethylaniline: This analogue lacks the fluorine atom. With two strong-to-moderate electron-donating groups (NMe₂ and OMe), its aromatic ring is highly activated towards electrophilic substitution, likely more so than the target compound. The absence of the fluorine's inductive withdrawal makes it a stronger nucleophile.
3-fluoro-N,N-dimethylaniline: This compound features the strong donating dimethylamino group and the withdrawing fluoro group. chemsrc.com The reactivity is a balance between the powerful activation from the amino group and deactivation from the fluorine. It is expected to be less reactive than 3-methoxy-N,N-dimethylaniline but still a potent nucleophile in many reactions.
The unique feature of this compound is the presence of three different types of substituents, leading to a finely tuned electronic and steric environment. This complexity allows for more nuanced control over reactivity and provides a scaffold with multiple points for potential modification, making it a highly versatile synthetic intermediate compared to its simpler analogues.
| Compound Name | Substituents at positions 3 and 5 | Key Electronic Feature | Expected Relative Reactivity (Electrophilic Substitution) |
|---|---|---|---|
| This compound | -F, -OCH₃ | Combination of donating (-OCH₃) and withdrawing (-F) groups modulating the strongly donating -N(CH₃)₂ | High |
| 3-methoxy-N,N-dimethylaniline | -H, -OCH₃ | Two potent electron-donating groups (-OCH₃, -N(CH₃)₂) | Very High |
| 3-fluoro-N,N-dimethylaniline | -H, -F | Balance of strong donating (-N(CH₃)₂) and withdrawing (-F) effects | Moderate-High |
| 3,5-dimethylaniline | -CH₃, -CH₃ | Weakly activating methyl groups with a primary amine (-NH₂) | Moderate |
Research on Schiff Base Derivatives of 3-Methoxy-N,N-dimethylaniline Remains Undocumented
A thorough review of available scientific literature reveals a notable absence of research specifically detailing the synthesis and characterization of Schiff base derivatives incorporating the 3-methoxy-N,N-dimethylaniline unit. While extensive research exists on Schiff bases derived from a wide array of substituted anilines and aromatic aldehydes, this particular derivative appears to be an unexplored area of chemical synthesis and analysis.
Schiff bases, characterized by the azomethine (-C=N-) functional group, are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. These compounds and their metal complexes are of significant interest in various fields, including catalysis, materials science, and medicinal chemistry, due to their diverse biological and physical properties.
Investigations into related structures have been reported. For instance, studies have detailed the synthesis of Schiff bases from other methoxy-substituted anilines or aldehydes, such as those derived from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) or o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Similarly, research has been conducted on Schiff bases synthesized from N,N-dimethyl-p-phenylenediamine. However, the specific combination of a methoxy group at the 3-position and a dimethylamino group on the aniline ring in a Schiff base synthesis is not described in the accessible literature.
The lack of published data means that there are no established synthetic protocols, reaction yields, or spectroscopic characterization data (such as ¹H NMR, ¹³C NMR, FT-IR, or mass spectrometry) for Schiff bases derived from 3-methoxy-N,N-dimethylaniline. Consequently, their potential structural features, reactivity, and applications remain purely speculative. This gap in the scientific record presents a potential opportunity for new research in the field of synthetic organic chemistry.
Q & A
Q. What are the key steps in synthesizing 3-Fluoro-5-methoxy-N,N-dimethylaniline, and how can purity be validated?
Methodological Answer:
- Synthesis Pathway : Start with fluorinated aniline derivatives (e.g., 3-Fluoro-5-methoxyaniline) and perform dimethylation using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Monitor reaction progress via TLC or HPLC.
- Purification : Use column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol.
- Purity Validation : Confirm purity (>97%) via gas chromatography (GC) or HPLC, referencing retention times against standards. For example, CAS RNs 16453-52 and 16453-62 in related fluorinated methoxy compounds achieved >97% purity via GC .
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- 1H NMR : Identify the aromatic protons (split due to fluorine coupling) and methoxy (-OCH₃) singlet at ~3.8 ppm. The dimethylamino (-N(CH₃)₂) group appears as a singlet at ~2.9 ppm.
- 13C NMR : Look for signals at ~160 ppm (C-F coupling), ~55 ppm (methoxy carbon), and ~40 ppm (N,N-dimethyl carbons).
- MS (ESI+) : Confirm molecular ion [M+H]+ at m/z 184.1 (calculated for C₉H₁₂FNO).
- FT-IR : Peaks at ~1250 cm⁻¹ (C-F stretch) and ~2800 cm⁻¹ (N-CH₃ stretch). Compare with spectral data for structurally similar compounds like 3-Fluoro-4-methoxyaniline (CAS RN 366-99-4) .
Q. What are the stability considerations for storing this compound?
Methodological Answer:
- Storage : Store in airtight, light-resistant containers at 0–6°C to prevent decomposition. Avoid exposure to moisture, as dimethylamino groups may hydrolyze.
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. For related compounds like (3-Fluoro-5-methoxyphenyl)acetonitrile, refrigeration is critical to maintain stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during dimethylation?
Methodological Answer:
- Parameter Screening : Use a Design of Experiments (DoE) approach to test variables:
- Temperature : 50–80°C (higher temps risk side reactions).
- Base : Compare K₂CO₃, NaH, or DBU for efficiency.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may increase impurities.
- Byproduct Analysis : Identify common byproducts (e.g., mono-methylated intermediates) via LC-MS. For example, in synthesizing N,N-dimethylaniline derivatives, incomplete methylation is a frequent issue requiring iterative optimization .
Q. How to resolve contradictions in NMR data for fluorine-containing aromatic amines?
Methodological Answer:
- Decoupling Experiments : Use 19F-1H heteronuclear correlation (HETCOR) NMR to clarify splitting patterns caused by fluorine coupling.
- Comparative Analysis : Cross-reference with structurally analogous compounds. For instance, 2-Fluoro-3-methyl-6-nitroaniline (CAS RN 1261676-68-9) shows similar fluorine-induced splitting in aromatic regions .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to predict chemical shifts and coupling constants, aligning experimental and theoretical data .
Q. What computational methods predict the electronic effects of substituents on reactivity?
Methodological Answer:
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity. The electron-donating methoxy group raises HOMO energy, enhancing electrophilic substitution.
- Hammett Constants : Use σ values for substituents (-OCH₃: σ_para = -0.27; -N(CH₃)₂: σ_para = -0.83) to predict regioselectivity in further functionalization.
- Case Study : Compare with 5-(dimethoxymethyl)-2-fluorobenzaldehyde (CAS RN 334019-14-6), where methoxy groups stabilize intermediates via resonance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
